(+)-Linalool

Catalog No.
S604285
CAS No.
126-90-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Linalool

CAS Number

126-90-9

Product Name

(+)-Linalool

IUPAC Name

(3S)-3,7-dimethylocta-1,6-dien-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1

InChI Key

CDOSHBSSFJOMGT-SNVBAGLBSA-N

SMILES

CC(=CCCC(C)(C=C)O)C

Solubility

soluble in fixed oils, propylene glycol; insoluble in glycerol and water
1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)O)C

(+)-Linalool is a naturally occurring acyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists as two enantiomers: S-(+)-linalool, which has a sweet, floral aroma reminiscent of petitgrain, and R-(−)-linalool, which has a more woody scent similar to lavender . This compound is predominantly found in the essential oils of various plants, including coriander (Coriandrum sativum), lavender (Lavandula officinalis), and sweet basil (Ocimum basilicum) . Linalool is characterized by its clear, colorless liquid form and is known for its pleasant floral fragrance, making it a popular ingredient in perfumes and household products .

The mechanism of action of (+)-linalool is being actively researched. Studies suggest it interacts with various biological targets, including:

  • GABAergic system: (+)-Linalool may potentiate the effects of GABA, a neurotransmitter promoting relaxation. This is linked to its potential anxiolytic (anti-anxiety) properties.
  • Ion channels: Linalool might interact with ion channels in neurons, influencing their electrical activity and contributing to its sedative effects [].

Antimicrobial Activity

Studies suggest that (+)-linalool exhibits antimicrobial activity against various bacteria, fungi, and viruses. Its mechanism of action involves disrupting the cell membrane of these microorganisms, leading to their death. This property makes it a potential candidate for developing natural disinfectants and antimicrobial agents. [Source: National Toxicology Program - Nomination Background: Linalool (CASRN: 78-70-6), ]

Anti-inflammatory and Neuroprotective Effects

(+)-Linalool possesses anti-inflammatory properties, potentially beneficial in various inflammatory conditions. Research suggests it can suppress the production of inflammatory mediators and reduce inflammation in animal models of asthma and other diseases. Additionally, studies indicate its potential in protecting against neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in the brain. [Source: Recent updates on bioactive properties of linalool, ] [Source: Natural Compounds in the Battle against Microorganisms, ]

Potential in Mental Health Applications

(+)-Linalool's potential for improving mental health has also garnered scientific interest. Studies suggest it may possess anxiolytic (anxiety-reducing) and antidepressant effects. It may also improve sleep quality. Further research is needed to fully understand these potential benefits and their underlying mechanisms. [Source: Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review, ]

, including:

  • Esterification: Linalool can react with acids to form linalyl esters, such as linalyl acetate, which are widely used in fragrances .
  • Hydrogenation: It can be hydrogenated to produce dihydro- and tetrahydrolinalool, which are more stable fragrances .
  • Oxidation: Linalool undergoes oxidation when exposed to air, potentially forming allergenic by-products .

Additionally, linalool reacts with atmospheric oxidants like hydroxyl radicals and ozone, leading to various degradation products .

Linalool exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against bacteria and fungi, making it useful in medicinal applications and as a natural preservative in food products .
  • Anti-inflammatory Effects: Research indicates that linalool may reduce inflammation and pain through various mechanisms, including modulation of immune responses .
  • Anxiolytic Effects: Some studies suggest that linalool may have calming effects on the nervous system, potentially reducing anxiety levels in humans .

Linalool can be synthesized through several methods:

  • Total Chemical Synthesis: Starting from 2-methyl-2-hepten-6-one, linalool can be produced through a series of reactions involving acetylene and palladium catalysts .
  • Hemi-synthesis from Natural Sources: It can be derived from natural pinene through hydrogenation followed by oxidation and pyrolysis processes .
  • Isolation from Essential Oils: Linalool can be isolated using chromatographic techniques or fractional distillation from essential oils that contain it as a major component .

Linalool has diverse applications across various industries:

  • Fragrance Industry: Its pleasant aroma makes it a key ingredient in perfumes, soaps, detergents, and cosmetics .
  • Food Industry: Used as a flavoring agent due to its sweet and floral taste profile .
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for use in medicinal formulations .
  • Insect Repellent: Linalool is also utilized in insecticides due to its natural repellant qualities.

Studies on the interactions of linalool reveal its potential effects on biological systems:

  • Cellular Interactions: Linalool has been shown to modulate immune responses in macrophages, reducing their interaction with pathogens like Leishmania amazonensis by up to 50% under certain conditions .
  • Neuropharmacological Studies: Research indicates that linalool may influence neurotransmitter systems, contributing to its anxiolytic effects observed in animal models .

Linalool shares structural similarities with other monoterpenoids but exhibits unique properties due to its specific molecular configuration. Here are some similar compounds:

CompoundStructure TypeAroma ProfileUnique Features
GeraniolMonoterpenoid alcoholRose-likeStrong antioxidant properties
CitronellolMonoterpenoid alcoholCitrus-likeEffective insect repellent
MyrceneMonoterpeneEarthy, fruityPrecursor to many other terpenes
TerpineolMonoterpenoid alcoholFloralExhibits antimicrobial activity

Linalool stands out due to its dual enantiomeric forms which evoke distinct olfactory responses in humans. The S-(+)-form is especially valued for its sweet floral scent compared to the more herbaceous R-(−)-form. This unique characteristic allows for varied applications based on consumer preference in fragrance formulations .

Physical Description

colourless liquid with a pleasant, floral odou

XLogP3

2.7

Density

0.858-0.867

UNII

F4VNO44C09

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

126-90-9
126-91-0

Wikipedia

(+)-linalool

General Manufacturing Information

1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)-: ACTIVE

Dates

Modify: 2023-08-15

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